

Validating the Structure of Pyridazine Derivatives: A Guide to X-ray Crystallography

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Compound of Interest

Compound Name: 4,6-Dichloro-3-methylpyridazine

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For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the absolute configuration of chemical compounds, providing unambiguous and accurate structural parameters essential for rational drug design and structure-based functional studies.[1] This guide offers a comparative framework for the structural validation of **4,6-Dichloro-3-methylpyridazine**, leveraging crystallographic data from a closely related analogue and outlining a comprehensive experimental protocol.

While specific crystallographic data for **4,6-Dichloro-3-methylpyridazine** is not publicly available, we can draw valuable comparative insights from the structural analysis of similar pyridazine derivatives. The following table summarizes the crystallographic data for 4,5-Dichloro-2-methylpyridazin-3(2H)-one, offering a reference point for the anticipated structural parameters of related compounds.[2]

Comparative Crystallographic Data

Parameter	4,5-Dichloro-2-methylpyridazin-3(2H)-one[2]	Alternative Compound (Hypothetical Data)
Chemical Formula	C ₅ H ₄ Cl ₂ N ₂ O	-
Molecular Weight	179.00	-
Crystal System	Orthorhombic	-
Space Group	Pbca	-
Unit Cell Dimensions	a = 6.5157 (1) Å b = 15.9127 (4) Å c = 13.5175 (3) Å	-
Volume (V)	1401.53 (5) Å ³	-
Molecules per unit cell (Z)	8	-
Calculated Density	1.695 Mg/m ³	-
Radiation	Mo Kα (λ = 0.71073 Å)	-
Temperature	100 K	-
R-factor	0.030	-

Experimental Protocol for X-ray Crystallography

The following is a detailed methodology for the structural determination of a compound like **4,6-Dichloro-3-methylpyridazine** via single-crystal X-ray diffraction.

- Crystal Growth:** Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution. For pyridazine derivatives, a mixture of solvents such as DMF and ethanol can be effective.[2] The goal is to allow the molecules to arrange themselves in a well-ordered, crystalline lattice.
- Data Collection:** A suitable single crystal is mounted on a diffractometer. The X-ray diffraction data are collected using a detector, such as a Bruker SMART APEXII CCD area-detector, with Mo Kα radiation.[2][3] The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.[2]

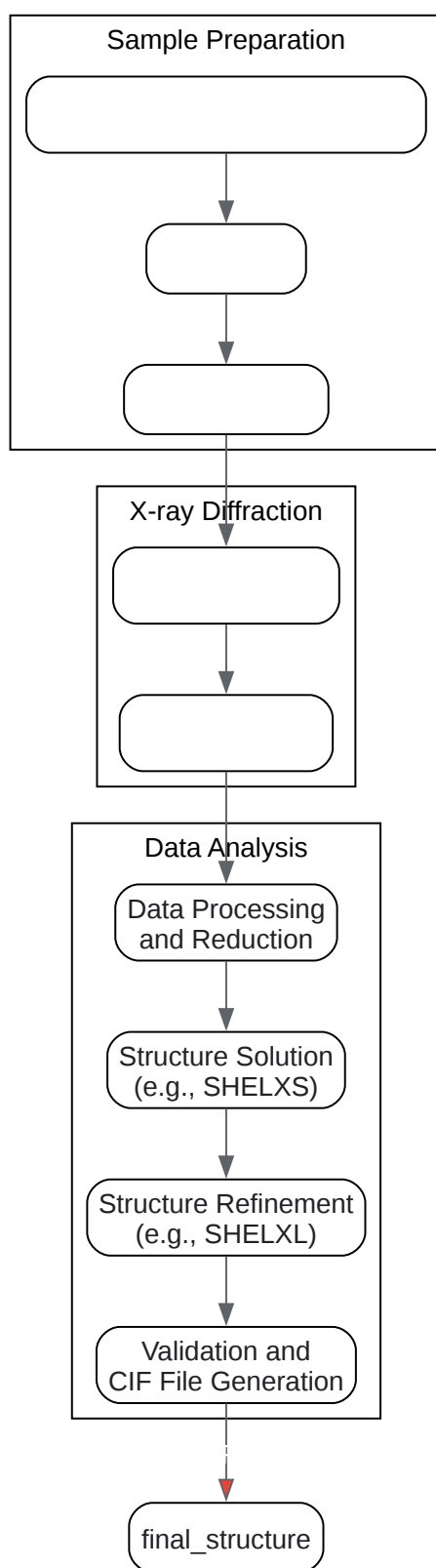
3. Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. Cell refinement and data reduction are performed using software packages like SAINT.^[2] The crystal structure is then solved using direct methods or Patterson synthesis with programs such as SHELXTL.^[2]

4. Structure Refinement: The initial structural model is refined by least-squares methods to improve the agreement between the observed and calculated structure factors. This process refines the atomic positions, and thermal parameters. An absorption correction may be applied to the data.^[2]^[3]

5. Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Experimental Workflow

The following diagram illustrates the key stages involved in the X-ray crystallographic validation of a molecular structure.



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Figure 1. Workflow for X-ray Crystallography.

This comprehensive approach, combining comparative data from related structures with a detailed experimental framework, provides a robust strategy for the structural validation of **4,6-Dichloro-3-methylpyridazine** and other novel chemical entities. The insights gained from such analyses are critical for advancing drug discovery and development programs.

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References

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